molecular formula C5H12N2O2 B14117620 2-ethoxy-N'-hydroxypropanimidamide

2-ethoxy-N'-hydroxypropanimidamide

Cat. No.: B14117620
M. Wt: 132.16 g/mol
InChI Key: CVFWTYFIVVWAHQ-UHFFFAOYSA-N
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Description

2-ethoxy-N’-hydroxypropanimidamide is a chemical compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . It is known for its unique structure, which includes an ethoxy group and a hydroxypropanimidamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N’-hydroxypropanimidamide typically involves the reaction of ethoxyamine with a suitable precursor under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2-ethoxy-N’-hydroxypropanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted analogs of 2-ethoxy-N’-hydroxypropanimidamide .

Scientific Research Applications

2-ethoxy-N’-hydroxypropanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The ethoxy group and hydroxypropanimidamide moiety play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-hydroxyacetamidine
  • 2-ethoxy-N-hydroxybutanamide
  • 2-ethoxy-N-hydroxypropanamide

Uniqueness

2-ethoxy-N’-hydroxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxy-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3-9-4(2)5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFWTYFIVVWAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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